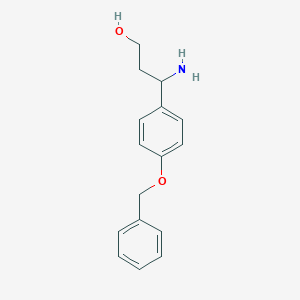

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

説明

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of an amino group, a benzyloxy group, and a phenyl group attached to a propanol backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and phenylacetonitrile.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Hydrogenolysis of the Benzyloxy Group

The benzyloxy group undergoes catalytic hydrogenolysis under mild conditions. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions

- Catalyst : 10% Pd/C (20 mg per 0.25 mmol substrate)

- Solvent : Methanol (5 mL)

- Atmosphere : H₂ gas

- Time : 1.5 hours at room temperature

Outcome

The benzyloxy group is cleaved, yielding (S)-4-(3-hydroxy-2-(methylamino)propyl)phenol with 98% efficiency . This product retains the amino and hydroxyl groups, enabling further functionalization.

| Parameter | Value |

|---|---|

| Yield | 98% |

| Optical Activity | [α]D²⁰ = +11.2 (c 0.5, MeOH) |

| Melting Point | 152–153°C (MeOH) |

Salt Formation with Acids

The amino group reacts with acids to form physiologically compatible salts, enhancing stability and bioavailability:

Common Acids Used

- Hydrochloric acid (HCl)

- Acetic acid (CH₃COOH)

- Citric acid (C₆H₈O₇)

Procedure

Salt formation occurs in solvents like diethyl ether or acetone. For example, hydrochloride salts are generated using trimethylchlorosilane in aqueous solution .

Applications

- Improves solubility for pharmaceutical formulations.

- Stabilizes the compound during storage.

Oxidation Reactions

The hydroxyl and amino groups are susceptible to oxidation under controlled conditions:

Reagents and Conditions

- Oxidizing Agents : KMnO₄ (for hydroxyl → ketone), CrO₃ (for amine → nitro/nitrile)

- Solvent : Polar aprotic solvents (e.g., DMF)

- Temperature : 0–25°C

Products

- Oxidation of the hydroxyl group yields 3-amino-3-(4-(benzyloxy)phenyl)propanal.

- Further oxidation of the amino group produces nitro or nitrile derivatives.

Reduction Reactions

Selective reduction modifies specific functional groups:

Reagents

- LiAlH₄ : Reduces esters or amides to alcohols/amines .

- NaBH₄ : Mild reduction of aldehydes/ketones to alcohols.

Example

Reduction of the benzyloxy group using diisobutylaluminum hydride (DIBAL-H) in toluene (60–130°C) generates phenolic derivatives .

Substitution Reactions

The benzyloxy group participates in nucleophilic substitutions:

Nucleophiles Tested

- Hydroxide ions (OH⁻)

- Amines (e.g., methylamine)

Conditions

- Solvent : Toluene or DMF

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Outcome

Substitution replaces the benzyloxy group with nucleophiles, producing derivatives like 3-amino-3-(4-hydroxyphenyl)propan-1-ol .

Enantioselective Modifications

Chiral variants of the compound are synthesized for pharmaceutical applications:

Example

(S)-2-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is prepared via asymmetric hydrogenation, achieving >99% enantiomeric excess (ee) using chiral catalysts .

Applications

- Intermediate for enantiopure drugs (e.g., dapoxetine analogs).

Comparative Reactivity with Analogs

The benzyloxy group’s electronic effects influence reactivity compared to derivatives:

| Derivative | Key Reaction Difference |

|---|---|

| 3-Amino-3-(4-chlorophenyl)propan-1-ol | Slower oxidation due to Cl’s electron-withdrawing effect |

| 3-Amino-3-(4-methoxyphenyl)propan-1-ol | Faster substitution via methoxy’s electron donation |

Mechanistic Insights

科学的研究の応用

Scientific Research Applications

1. Anticancer Activity

Research indicates that 3-amino-3-(4-(benzyloxy)phenyl)propan-1-ol exhibits promising anticancer properties. A study evaluated its efficacy against various human cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (non-small cell lung cancer)

- HCT-116 (colon cancer)

- SiHa (cervical cancer)

The results demonstrated that certain derivatives of this compound inhibited the epidermal growth factor receptor (EGFR) kinase at low micromolar concentrations, suggesting its potential as an anticancer agent .

2. Inhibition of Soluble Epoxide Hydrolase

The compound has been utilized in research focused on soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. Inhibitors derived from this compound were synthesized to explore their interaction with sEH. The study highlighted the formation of hydrogen bonds with critical catalytic residues, indicating a pathway for therapeutic development targeting inflammatory diseases .

3. Organic Synthesis

In organic chemistry, this compound serves as a precursor in synthesizing various complex molecules. For instance, it has been employed in the synthesis of peripherally tetra-substituted phthalocyanines and their metallo compounds, which are significant in materials science due to their unique electronic properties .

Comparative Data Table

The following table summarizes notable compounds related to this compound and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propan-1-ol | Contains a chlorophenyl group | Different halogen substituent affecting reactivity |

| 3-Amino-3-(4-methoxyphenyl)propan-1-ol | Features a methoxy group | Enhanced electronic properties due to methoxy |

| 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol | Contains dichlorophenyl substituents | Increased hydrophobicity due to multiple chlorine atoms |

| (S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol | Chiral version with implications in stereochemistry | Different biological activity based on chirality |

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of MCF-7 cells at concentrations around 2.05 µM. This finding positions the compound as a potential candidate for further development into anticancer therapeutics .

Case Study 2: Anti-inflammatory Potential

The exploration of this compound as a soluble epoxide hydrolase inhibitor revealed promising results for treating inflammation-related disorders. The identified scaffold showed favorable interactions with the enzyme's active site, paving the way for new anti-inflammatory drugs .

Case Study 3: Material Science Applications

The synthesis of phthalocyanine derivatives using this compound has led to advancements in electrochemical sensors and photovoltaic devices due to their unique electronic properties .

作用機序

The mechanism of action of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and benzyloxy group play crucial roles in its binding to target proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Similar Compounds

- 3-Amino-3-(4-chlorophenyl)propan-1-ol

- 3-Amino-3-(4-methoxyphenyl)propan-1-ol

- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol

Uniqueness

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs

生物活性

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by its amino group and benzyloxy substituent, has been the subject of various studies focusing on its biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C₁₀H₁₅NO₂

- Molecular Weight : 173.24 g/mol

- Structure : The compound consists of a propanol backbone with an amino group and a benzyloxy group, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies have shown that this compound possesses antiproliferative effects against certain cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical Cancer) | 12.5 | Inhibition of DNA synthesis and repair mechanisms |

| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function leading to apoptosis |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Receptor Binding : The amino group may facilitate binding to various receptors involved in cell signaling pathways.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes crucial for cancer cell proliferation, such as histone methyltransferases.

- Oxidative Stress Induction : The compound can induce oxidative stress in cancer cells, leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems due to its relatively low molecular weight and favorable lipophilicity. Studies suggest it can penetrate cell membranes effectively, enhancing its potential as a therapeutic agent.

Case Studies

Several case studies have explored the efficacy of this compound in vitro:

-

Study on Anticancer Effects :

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results demonstrated significant inhibition of cell growth at concentrations above 10 µM, supporting its potential as an anticancer agent.

-

Antimicrobial Activity Assessment :

- A series of tests against Gram-positive and Gram-negative bacteria were conducted.

- The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with an MIC value of 8 µg/mL.

特性

IUPAC Name |

3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGQQRZGPYYPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391599 | |

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182057-85-8 | |

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。